molecular formula C17H29BN2O4S B12956564 N-(2-(dimethylamino)ethyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-(2-(dimethylamino)ethyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B12956564
M. Wt: 368.3 g/mol
InChI Key: NHBQGFRPDUUHKS-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is an organic compound that features both borate and sulfonamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves nucleophilic substitution and amidation reactions. The starting materials often include 4-bromo-N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

    Biology: Employed in the development of enzyme inhibitors and fluorescent probes.

    Medicine: Investigated for its potential as a drug candidate, particularly in cancer therapy.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The borate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The sulfonamide group can interact with proteins and enzymes, potentially altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar structure with a pyridine ring instead of a benzene ring.

    Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Contains an indazole ring and is used in similar applications.

Uniqueness

N-(2-(dimethylamino)ethyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is unique due to its combination of borate and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H29BN2O4S

Molecular Weight

368.3 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H29BN2O4S/c1-16(2)17(3,4)24-18(23-16)14-8-10-15(11-9-14)25(21,22)20(7)13-12-19(5)6/h8-11H,12-13H2,1-7H3

InChI Key

NHBQGFRPDUUHKS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N(C)CCN(C)C

Origin of Product

United States

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